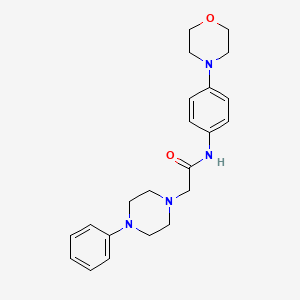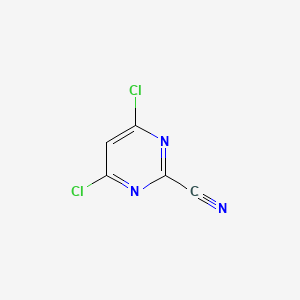
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as ATEU and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of ATEU is not fully understood. However, it has been proposed that ATEU acts as a kinase inhibitor, which may contribute to its anticancer properties. In addition, ATEU has been shown to activate the Nrf2/ARE pathway, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ATEU has been shown to have various biochemical and physiological effects. In cancer research, ATEU has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative disease research, ATEU has been shown to reduce oxidative stress and inflammation in the brain. ATEU has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
ATEU has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in cancer and neurodegenerative diseases. However, ATEU also has limitations, including its unknown mechanism of action and potential side effects.
Future Directions
There are several future directions for research on ATEU. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study the potential side effects of ATEU, which may help to determine its safety for human use. Additionally, ATEU could be further studied for its potential applications in other fields of research, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of ATEU can be achieved using various methods, including the reaction of 1-(2-bromoethyl)-2-(thiophen-3-yl)azepane with phenylisocyanate. Another method involves the reaction of 1-(2-chloroethyl)-2-(thiophen-3-yl)azepane with phenylisocyanate. Both methods have been reported to yield ATEU with good purity and yield.
Scientific Research Applications
ATEU has been studied for its potential therapeutic applications in various fields of research, including cancer and neurodegenerative diseases. In cancer research, ATEU has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In neurodegenerative disease research, ATEU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-17-8-4-3-5-9-17)20-14-18(16-10-13-24-15-16)22-11-6-1-2-7-12-22/h3-5,8-10,13,15,18H,1-2,6-7,11-12,14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOPFNYPCFQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


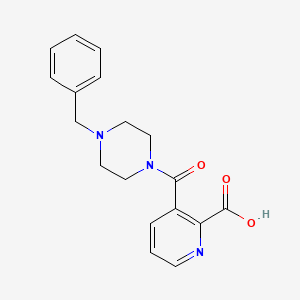
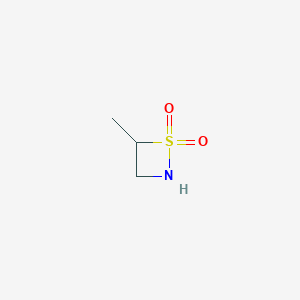
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)
![(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)
![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
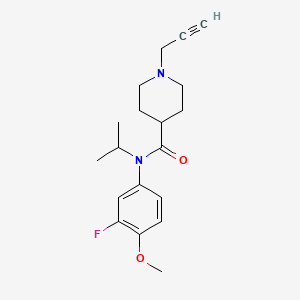
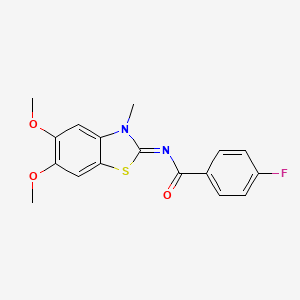
![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)
